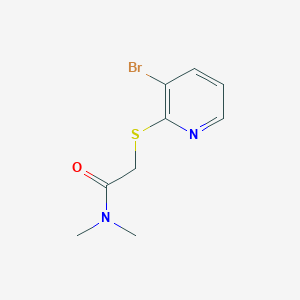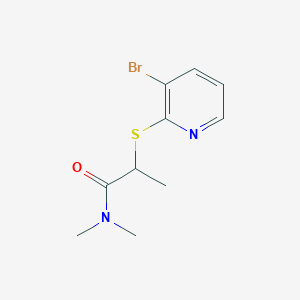![molecular formula C14H21N3OS B7593988 2,3-dimethyl-N-[(6-methylpyridin-3-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593988.png)
2,3-dimethyl-N-[(6-methylpyridin-3-yl)methyl]thiomorpholine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dimethyl-N-[(6-methylpyridin-3-yl)methyl]thiomorpholine-4-carboxamide, also known as DMPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMPT is a thiomorpholine derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for research and development.
作用機序
The mechanism of action of 2,3-dimethyl-N-[(6-methylpyridin-3-yl)methyl]thiomorpholine-4-carboxamide is not fully understood, but it is believed to act on the hypothalamus-pituitary-gonadal axis, leading to an increase in the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, leads to an increase in the production of testosterone and estrogen, which are responsible for the growth and development of various tissues.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including increased feed intake and growth rate in livestock, improved growth and survival rates in fish and shrimp, anti-inflammatory and anti-cancer properties in medicine, and increased LH and FSH production in the hypothalamus-pituitary-gonadal axis.
実験室実験の利点と制限
2,3-dimethyl-N-[(6-methylpyridin-3-yl)methyl]thiomorpholine-4-carboxamide has several advantages for use in lab experiments, including its ability to increase the growth rate and survival of cells and tissues, its anti-inflammatory and anti-cancer properties, and its potential as a feed additive in animal studies. However, there are also limitations to using this compound in lab experiments, including the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on 2,3-dimethyl-N-[(6-methylpyridin-3-yl)methyl]thiomorpholine-4-carboxamide, including further studies on its mechanism of action, potential side effects, and applications in medicine, agriculture, and aquaculture. Additionally, research could focus on the development of new and improved synthesis methods for this compound, as well as the development of new derivatives with enhanced properties.
合成法
2,3-dimethyl-N-[(6-methylpyridin-3-yl)methyl]thiomorpholine-4-carboxamide can be synthesized using a variety of methods, including the reaction of thiomorpholine with 6-methyl-3-pyridinemethanol in the presence of a catalyst. Other methods include the reaction of thiomorpholine with 6-methyl-3-pyridinecarboxaldehyde followed by reduction with sodium borohydride.
科学的研究の応用
2,3-dimethyl-N-[(6-methylpyridin-3-yl)methyl]thiomorpholine-4-carboxamide has been studied extensively for its potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, this compound has been shown to increase the feed intake and growth rate of livestock, making it a promising feed additive. In aquaculture, this compound has been shown to improve the growth and survival rates of fish and shrimp, making it a potential alternative to antibiotics. In medicine, this compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.
特性
IUPAC Name |
2,3-dimethyl-N-[(6-methylpyridin-3-yl)methyl]thiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3OS/c1-10-4-5-13(8-15-10)9-16-14(18)17-6-7-19-12(3)11(17)2/h4-5,8,11-12H,6-7,9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTCLPXELCXHAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(SCCN1C(=O)NCC2=CN=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[(3-Bromopyridin-2-yl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7593959.png)
![5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7593967.png)
![2,3-dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B7593972.png)

![2,3-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593977.png)

![2,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593992.png)